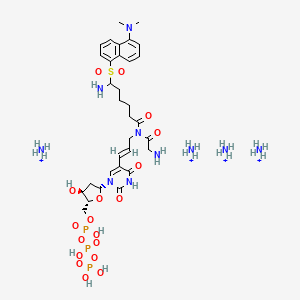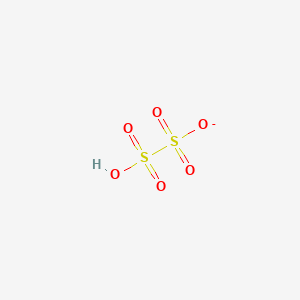![molecular formula C21H37N5O5P2S B1234667 [4-[Bis(4-morpholinyl)phosphoryl]-1-methyl-2-pyrrolyl]-bis(4-morpholinyl)-sulfanylidenephosphorane](/img/structure/B1234667.png)
[4-[Bis(4-morpholinyl)phosphoryl]-1-methyl-2-pyrrolyl]-bis(4-morpholinyl)-sulfanylidenephosphorane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[bis(4-morpholinyl)phosphoryl]-1-methyl-2-pyrrolyl]-bis(4-morpholinyl)-sulfanylidenephosphorane is a member of morpholines.
Aplicaciones Científicas De Investigación
Reactivation of Diethylphosphoryl Acetylcholinesterase : A study investigated the activity of phenyl-1-methyl pyridinium ketoximes and bis quaternary derivatives, including structures related to the specified compound, in reactivating diethylphosphoryl acetylcholinesterase. The study found that certain configurations significantly increased reactivation activity (Kitz, Ginsburg, & Wilson, 1965).
Antimicrobial Activity of Pyrimidine-Triazole Derivatives : Another research synthesized novel derivatives from a similar compound and tested their antimicrobial activity against various bacterial and fungal strains. This study highlights the potential of such compounds in antimicrobial applications (Majithiya & Bheshdadia, 2022).
Polymerization and Material Applications : Research focused on the polymerization of related pyrrole compounds and the formation of new polymers. This study provides insights into the use of such compounds in creating novel polymers with potentially unique properties (Mallakpour, Karami-Dezcho, & Sheikholeslami, 1998).
Electrochemical Sensing and Catalysis : A study involving the microwave-assisted macrocyclization reaction of a related compound led to the development of novel materials for electrochemical sensors and catalysts. This research has implications in the design of sensors and catalysts for organic compounds (Koczorowski et al., 2019).
Catalytic Activity in Organic Reactions : Research on a similar iminophosphorane-phosphane compound revealed its catalytic activity in Suzuki cross-coupling and the homogeneous hydrogenation of olefins. This indicates the utility of such compounds in facilitating important organic reactions (Venkateswaran, Balakrishna, & Mobin, 2007).
Propiedades
Fórmula molecular |
C21H37N5O5P2S |
|---|---|
Peso molecular |
533.6 g/mol |
Nombre IUPAC |
(4-dimorpholin-4-ylphosphoryl-1-methylpyrrol-2-yl)-dimorpholin-4-yl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C21H37N5O5P2S/c1-22-19-20(32(27,23-2-10-28-11-3-23)24-4-12-29-13-5-24)18-21(22)33(34,25-6-14-30-15-7-25)26-8-16-31-17-9-26/h18-19H,2-17H2,1H3 |
Clave InChI |
CFHWAVVAKZUYKT-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1P(=S)(N2CCOCC2)N3CCOCC3)P(=O)(N4CCOCC4)N5CCOCC5 |
SMILES canónico |
CN1C=C(C=C1P(=S)(N2CCOCC2)N3CCOCC3)P(=O)(N4CCOCC4)N5CCOCC5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,3R,8R,12E,18E,20E,24R,25S,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1234589.png)

![(9E,15E)-11-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one](/img/structure/B1234593.png)


![(E)-N-[(2S)-1-hydroxy-3-(octylsulfanylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1234596.png)


![1-[(2r)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-Dichlorophenyl)ethyl]-1h-Imidazole](/img/structure/B1234601.png)
![3-[3-(4-Tert-butylphenoxy)propyl]-1,3-benzothiazol-2-one](/img/structure/B1234602.png)
![methyl 4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1234604.png)

![methyl 2-[5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]furan-2-yl]-5-bromobenzoate](/img/structure/B1234607.png)